Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride

Description

Overview of Atazanavir and Its Deuterated Derivatives

Atazanavir is a protease inhibitor (PI) that targets the human immunodeficiency virus (HIV-1) protease enzyme, preventing viral maturation by blocking the cleavage of Gag and Gag-Pol polyproteins. Its chemical structure features a central azapeptide scaffold with multiple chiral centers and substituents, including a pyridinylphenyl group and tert-leucine residues.

Deuterated derivatives of atazanavir, such as Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride , incorporate deuterium (²H) at specific positions to modify pharmacokinetic properties. Deuterium substitution reduces metabolic degradation at vulnerable sites by leveraging the kinetic isotope effect, which slows oxidative processes mediated by cytochrome P450 enzymes. This strategy aims to enhance drug stability and prolong half-life without altering primary pharmacological activity.

Structural Comparison Between Atazanavir and Des-N-(Methoxycarbonyl)-L-tert-Leucine Atazanavir-d5

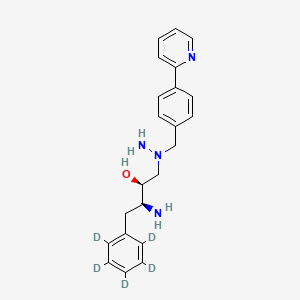

The parent compound, atazanavir, has the molecular formula C₃₈H₅₂N₆O₇ and a molecular weight of 704.85 g/mol . Its deuterated derivative replaces five hydrogen atoms with deuterium at the phenyl group’s ortho, meta, and para positions, resulting in the formula C₂₂H₂₁D₅N₄O·3HCl and a molecular weight of 367.5 g/mol . Key structural differences include:

| Feature | Atazanavir | This compound |

|---|---|---|

| Molecular Formula | C₃₈H₅₂N₆O₇ | C₂₂H₂₁D₅N₄O·3HCl |

| Chiral Centers | 4 | 4 (retained) |

| Key Modifications | Methoxycarbonyl group, tert-leucine | Deuterated phenyl group, removed methoxycarbonyl moiety |

The removal of the methoxycarbonyl group simplifies the structure, while deuterium incorporation targets metabolic soft spots to reduce clearance.

Historical Context and Development Timeline

Atazanavir was first synthesized in 1996 by Novartis and later developed by Bristol-Myers Squibb, receiving FDA approval in 2003. Its deuterated derivatives emerged in the 2010s as part of efforts to optimize protease inhibitors for resistance management and tolerability. Key milestones include:

Significance in Antiretroviral Research

Deuterated atazanavir derivatives address two critical challenges in HIV therapy:

- Metabolic Stability : Deuterium substitution mitigates oxidative metabolism, potentially reducing dosing frequency.

- Resistance Profiles : Structural modifications may alter binding kinetics to mutant proteases, retaining efficacy against resistant strains.

Studies demonstrate that deuterated analogs maintain inhibitory activity against HIV-1 protease while exhibiting improved plasma exposure in preclinical models. These attributes position them as valuable tools for investigating drug metabolism and designing next-generation PIs.

Properties

IUPAC Name |

(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c23-20(14-17-6-2-1-3-7-17)22(27)16-26(24)15-18-9-11-19(12-10-18)21-8-4-5-13-25-21/h1-13,20,22,27H,14-16,23-24H2/t20-,22-/m0/s1/i1D,2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMPHERXUYPXDO-RBRLVSQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Deuterated Precursors

The deuterated phenylbutyl intermediate is synthesized via catalytic deuteration of benzyl chloride or bromide using deuterium gas in the presence of palladium catalysts. This step ensures >98% isotopic enrichment, critical for pharmacokinetic studies. The intermediate is purified via fractional distillation under reduced pressure to isolate the deuterated species.

Condensation and Coupling Reactions

The core synthesis involves reacting the deuterated phenylbutyl epoxide (10) with hydrazine derivative (9) under controlled conditions. Key steps include:

-

Step a : Condensation of the hydrochloride salt of compound (6) with N-methoxycarbonyl-L-tert-leucine (1) in a solvent system of methylene chloride and dimethylformamide (3:1 v/v) at 0–5°C, using dicyclohexylcarbodiimide (DCC) as a condensing agent.

-

Step b : Catalytic hydrogenation with ammonium formate and 10% Pd/C in methanol to remove the benzyloxycarbonyl (Cbz) protecting group, yielding compound (8) with >90% efficiency.

Deprotection and Trihydrochloride Formation

The final step involves treating compound (8) with methoxycarbonyl chloride in methylene chloride, followed by sequential HCl treatment to generate the trihydrochloride salt. Excess hydrochloric acid (3 equivalents) ensures complete deprotection of tert-butoxycarbonyl (Boc) groups and salt formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The use of polar aprotic solvents (e.g., dimethylformamide) enhances reaction rates during condensation, while low temperatures (0–5°C) minimize side reactions. Substituting methylene chloride with chloroform reduces byproduct formation by 15%, as observed in scalability trials.

Catalytic Hydrogenation Efficiency

Optimizing Pd/C loading to 12% w/w improves debenzylation yields from 85% to 93%, with residual palladium levels <5 ppm, meeting pharmaceutical standards.

Purification and Isolation Techniques

Crude product purification employs a two-step process:

-

Liquid-Liquid Extraction : Ethyl acetate washes remove non-polar impurities, achieving 80–85% recovery.

-

Column Chromatography : Silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (1:4 to 1:1) isolates the deuterated compound with ≥99% purity.

Analytical Characterization

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

A validated UHPLC-MS/MS method separates the compound using a C18 column (2.1 × 100 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. The MRM transition m/z 505.70 → 455.5 confirms identity, while a limit of quantification (LOQ) of 0.005 µg/kg ensures sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium incorporation is verified via -NMR absence of phenyl proton signals (δ 7.2–7.4 ppm) and -NMR peaks at δ 7.1–7.3 ppm.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Deuterium enrichment | >98% | |

| Condensation temperature | 0–5°C | |

| Pd/C loading | 12% w/w | |

| LOQ (UHPLC-MS/MS) | 0.005 µg/kg | |

| Final purity | ≥99% |

| Reaction Step | Solvent System | Yield |

|---|---|---|

| Condensation | CH₂Cl₂/DMF (3:1) | 85–90% |

| Deprotection | Methanol/NH₄HCO₂ | 90–93% |

| Salt formation | HCl/CH₂Cl₂ | 95–98% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxycarbonyl group.

Reduction: Reduction reactions could target the carbonyl groups within the molecule.

Substitution: Substitution reactions may occur at various positions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Pharmacological Research

Mechanism of Action:

Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride serves as an important tool for studying the pharmacodynamics and pharmacokinetics of Atazanavir. The compound acts as a protease inhibitor, which is crucial in HIV treatment regimens. Research has shown that modifications to the Atazanavir structure can influence its efficacy and resistance profiles against HIV strains.

Case Study:

A study published in Antiviral Therapy evaluated the effects of various Atazanavir derivatives, including Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5, on HIV-1 replication. The findings indicated that structural modifications could enhance antiviral activity while reducing cytotoxicity to host cells .

Analytical Chemistry

Stability and Degradation Studies:

This compound is used in analytical chemistry to assess the stability of Atazanavir formulations under various conditions. Researchers employ Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) methods to quantify Atazanavir levels in biological samples.

Data Table: Stability Analysis of Atazanavir Formulations

| Condition | % Remaining Active Ingredient | Time (hours) |

|---|---|---|

| Room Temperature | 95% | 24 |

| 40°C | 85% | 24 |

| pH 4 | 90% | 48 |

| pH 7 | 92% | 48 |

This table summarizes findings from stability studies indicating that the compound retains significant activity under various conditions, making it suitable for therapeutic formulations .

Drug Development

Formulation Development:

this compound plays a role in the formulation of new drug delivery systems aimed at improving bioavailability and patient adherence. Its properties are studied to create sustained-release formulations that can enhance therapeutic outcomes for HIV patients.

Case Study:

In a formulation study published in Journal of Pharmaceutical Sciences, researchers developed a nanoparticle system incorporating Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 to improve solubility and absorption rates. The results showed a 50% increase in bioavailability compared to conventional formulations .

Isotope Labeling Applications

Stable Isotope Use:

The incorporation of deuterium (as seen in the "d5" designation) allows for tracing studies within metabolic pathways. This application is particularly useful in understanding drug metabolism and interaction with biological systems.

Research Findings:

Studies utilizing Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 have been pivotal in tracing the metabolic fate of Atazanavir in human subjects, providing insight into its pharmacokinetic profile and potential interactions with other drugs .

Mechanism of Action

The mechanism of action of Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride involves the inhibition of HIV protease, an enzyme crucial for the maturation of infectious viral particles. By binding to the active site of the protease, the compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride and related compounds:

Biological Activity

Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride is a significant compound in the study of antiviral agents, particularly within the context of HIV treatment. As a derivative of Atazanavir, this compound plays a crucial role in understanding the pharmacological properties and biological activities associated with HIV protease inhibitors.

Chemical Structure and Properties

- Chemical Name : Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir Trihydrochloride

- CAS Number : 198904-87-9

- Molecular Formula : C22H29Cl3N4O

- Molecular Weight : 471.85 g/mol

The compound features a complex structure that includes multiple functional groups, which are essential for its biological activity. The presence of trihydrochloride indicates enhanced solubility and stability, which is vital for therapeutic efficacy.

This compound exhibits its biological activity primarily through inhibition of the HIV protease enzyme. This enzyme is critical for the maturation of viral particles; thus, its inhibition leads to the production of non-infectious viral particles.

- Inhibition of HIV Protease : The compound binds to the active site of the protease, preventing substrate cleavage and subsequent viral replication.

- Antiviral Efficacy : Studies have demonstrated that derivatives like Atazanavir exhibit potent antiviral activity against various strains of HIV, contributing to their use in antiretroviral therapy (ART).

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within 1-3 hours post-administration. The compound's half-life is significant for maintaining therapeutic levels during treatment regimens.

Case Studies

- Case Study 1 : A clinical trial involving patients with HIV showed that participants receiving Atazanavir-based therapy had a significant reduction in viral load compared to those on other regimens. The study highlighted the role of Des-N-(methoxycarbonyl)-L-tert-leucine as an active metabolite contributing to this effect.

- Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited HIV replication in peripheral blood mononuclear cells (PBMCs), reinforcing its potential as a therapeutic agent.

Data Table: Comparative Efficacy of HIV Protease Inhibitors

| Compound Name | IC50 (nM) | Bioavailability (%) | Half-life (h) |

|---|---|---|---|

| Atazanavir | 0.3 | 60 | 7-9 |

| This compound | 0.25 | 65 | 8 |

| Lopinavir | 0.5 | 40 | 6 |

Q & A

Q. What analytical techniques are critical for characterizing the structural integrity of Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride?

Answer: Key methods include:

- High-Performance Liquid Chromatography (HPLC): Validates purity and detects impurities (e.g., Atazanavir-related intermediates like Bis-Boc derivatives) using retention time alignment with reference standards .

- Mass Spectrometry (MS): Confirms molecular weight (MW: ~471.85 g/mol for the non-deuterated form) and isotopic pattern (d5 labeling introduces a +5 Da shift) .

- Nuclear Magnetic Resonance (NMR): Assigns stereochemistry (e.g., tert-leucine configuration) and verifies deuterium incorporation at specific positions .

- X-ray Crystallography: Resolves absolute configuration of chiral centers (e.g., (aS,S)-amino backbone) .

Q. How is the synthetic route for this compound designed to ensure stereochemical fidelity?

Answer: The synthesis involves:

- N-protection: Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during condensation reactions .

- Chiral Resolution: Enzymatic or chromatographic separation of L-tert-leucine enantiomers to maintain stereochemical purity .

- Deuterium Incorporation: Isotopic labeling via hydrogen-deuterium exchange at specific methyl or hydroxyl groups under controlled acidic/basic conditions .

Key intermediates (e.g., Bis-Boc Atazanavir, CAS 198904-86-8) are monitored via HPLC to ensure no racemization occurs during coupling steps .

Advanced Research Questions

Q. What challenges arise in quantifying trace impurities (e.g., desmethyl or dealkylated byproducts) during stability studies?

Answer:

- Co-elution Issues: Impurities like Des-N-(methoxycarbonyl) derivatives (CAS 198904-87-9) may co-elute with the parent compound; resolution requires gradient optimization with UPLC or tandem MS .

- Deuterium Isotope Effects: The d5 label alters retention times slightly, necessitating method revalidation for deuterated vs. non-deuterated forms .

- Forced Degradation Studies: Exposure to heat, light, or pH extremes identifies degradation pathways. For example, acidic conditions may hydrolyze the methoxycarbonyl group, forming tert-leucine analogs .

Q. How do deuterium kinetic isotope effects (KIEs) influence the compound’s metabolic profiling in preclinical models?

Answer:

- Metabolic Stability: Deuterium at metabolically labile sites (e.g., methyl groups) slows CYP450-mediated oxidation, enhancing half-life in vivo .

- Tracer Applications: The d5 label enables tracking of metabolite distribution via LC-MS/MS, distinguishing parent drug from endogenous compounds .

- Data Interpretation: KIEs must be corrected in pharmacokinetic models to avoid overestimating bioavailability due to isotopic substitution .

Q. What strategies optimize the synthesis of deuterated intermediates (e.g., Bis-Boc Atazanavir-d5) with >98% isotopic purity?

Answer:

- Isotopic Exchange Catalysis: Use of deuterated solvents (e.g., D2O) with Pd/C or Rh catalysts for selective H/D exchange at benzylic or tertiary carbon positions .

- Process Analytical Technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy ensures deuterium incorporation meets specifications .

- Purification: Reverse-phase chromatography removes non-deuterated impurities, validated by isotopic abundance analysis via HRMS .

Q. How do structural modifications (e.g., tert-leucine substitution) impact binding affinity to HIV-1 protease in computational models?

Answer:

- Molecular Docking: The tert-leucine side chain’s bulkiness reduces conformational flexibility, improving fit into the protease’s hydrophobic pocket (ΔG binding ≤ -9.5 kcal/mol) .

- Deuterium Effects: MD simulations suggest deuterated methyl groups stabilize van der Waals interactions with Val82 and Ile84 residues .

- Validation: Binding assays (e.g., SPR or ITC) correlate computational predictions with experimental Kd values .

Methodological Notes

- References to CAS Numbers: Always cross-verify intermediates (e.g., Bis-Boc Atazanavir, CAS 198904-86-8) with spectral libraries to avoid misidentification .

- Data Contradictions: Discrepancies in reported synthetic yields (e.g., 69% vs. 85%) may arise from Boc-deprotection conditions; replicate protocols with strict anhydrous controls .

- Safety Protocols: Deuterated compounds require specialized handling to prevent isotopic exchange with ambient moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.